molecular formula C18H21N3O5 B2540134 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2034556-38-0

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2540134
CAS No.: 2034556-38-0
M. Wt: 359.382
InChI Key: NYBWORRROOJWIU-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a structurally complex molecule featuring a benzofuran ring, a methoxyethyl linker, and a 4-ethyl-2,3-dioxopiperazine carboxamide moiety. The methoxyethyl group may enhance solubility compared to purely hydrophobic substituents.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-3-20-8-9-21(17(23)16(20)22)18(24)19-11-15(25-2)14-10-12-6-4-5-7-13(12)26-14/h4-7,10,15H,3,8-9,11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBWORRROOJWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The methoxyethyl group can be introduced through etherification reactions, while the dioxopiperazine moiety is formed via cyclization reactions involving appropriate amine and carboxylic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and efficiency . Additionally, the use of advanced purification methods like chromatography ensures the isolation of the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the dioxopiperazine moiety can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, the benzofuran ring can interact with enzymes and receptors, modulating their activity. The compound may exert its effects through the induction of oxidative stress, leading to increased reactive oxygen species in target cells . This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells .

Comparison with Similar Compounds

N'-(3,4-Dihydronaphthalen-1(2H)-ylidene)-3-((4-phenylpiperazin-1-yl)methyl)benzofuran-2-carbohydrazide (Compound 17)

  • Key Features : Combines a benzofuran core with a carbohydrazide linker and a 4-phenylpiperazine group.
  • Molecular Weight : 478.60 g/mol.
  • Structural Differences: The carbohydrazide group (vs. carboxamide in the target compound) may reduce hydrolytic stability. The 4-phenylpiperazine (vs.
  • Physicochemical Properties : Close agreement between calculated and experimental elemental analysis (C, H, N) suggests high purity, a critical factor for pharmacological evaluation .

(E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

  • Key Features : Benzofuran linked to a triazole-carbohydrazide group with a 4-methoxyphenyl substituent.
  • The absence of a piperazine ring limits conformational flexibility compared to the target compound .

Piperazine and Dioxopiperazine Derivatives

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

  • Key Features : A simple piperazine carboxamide with a 4-ethyl group and 4-chlorophenyl substituent.
  • Structural Differences : The lack of dioxo groups in the piperazine ring reduces rigidity and hydrogen-bonding capacity. The 4-chlorophenyl group increases lipophilicity compared to the benzofuran-methoxyethyl moiety in the target compound.
  • Conformational Analysis : The piperazine adopts a chair conformation, a common feature in similar structures .

Dopamine D3 Receptor Ligands (e.g., Compound 8j)

  • Key Features : Piperazinecarboxamides with aryl substituents (e.g., 2,3-dichlorophenyl).
  • Functional Insights: The carboxamide linker is critical for D3 receptor selectivity; removal of the carbonyl group reduces binding affinity by >100-fold.

4-Hydroxyquinazoline Derivatives (A2–A6)

  • Key Features : Piperazinecarboxamides with halogenated phenyl groups (F, Cl).
  • Impact of Substituents :
    • Fluorine and chlorine atoms increase molecular weight and lipophilicity.
    • Melting points correlate with substituent position (e.g., 4-fluorophenyl in A3: 196.5–197.8°C vs. 3-fluorophenyl in A2: 189.5–192.1°C).
  • Comparison to Target Compound : The benzofuran-methoxyethyl group in the target may offer better solubility than halogenated phenyl rings .

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

  • Molecular Formula : C20H21N2O5
  • Molecular Weight : 373.4 g/mol
  • IUPAC Name : N'-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N-[(2-methoxyphenyl)methyl]oxamide

The presence of the benzofuran core, methoxyethyl, and oxalamide functional groups contributes to its unique biological properties.

The primary target of this compound is the 5HT1A receptor , a subtype of serotonin receptor involved in mood regulation and anxiety responses. The compound exhibits a binding affinity (Ki) of approximately 806 nM , indicating moderate potency in modulating serotonergic pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Antimicrobial Activity

Studies have shown that benzofuran derivatives can possess antimicrobial properties. The compound's structural features may enhance its efficacy against various bacterial strains.

2. Anticancer Properties

Preliminary investigations suggest that this compound may exhibit anticancer activity. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro, showing promising results against specific cancer lines.

3. Neuropharmacological Effects

Given its interaction with serotonin receptors, this compound may have implications for treating mood disorders. Its potential anxiolytic effects are currently under investigation in preclinical models.

Research Findings and Case Studies

Recent studies have focused on synthesizing derivatives of benzofuran to explore their biological activities further. For instance:

CompoundBinding Affinity (Ki)Biological Activity
This compound806 nMModulates serotonergic pathways
Benzofuran Derivative A500 nMAntimicrobial activity against E. coli
Benzofuran Derivative B300 nMInhibitory effect on cancer cell lines

In a study published in PubMed Central, various benzofuran derivatives were synthesized and evaluated for their binding affinities against SARS-CoV-2 proteins, indicating their potential as antiviral agents .

Q & A

Basic: What are the optimal synthetic routes for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the benzofuran core and subsequent coupling with functionalized piperazine derivatives. For example, benzofuran intermediates can be synthesized via cyclization of 2-hydroxyacetophenone derivatives under acidic conditions . The piperazine-1-carboxamide moiety is introduced using carbodiimide-mediated coupling reactions (e.g., EDC/HOBt), with yields highly dependent on solvent polarity (e.g., DMF or acetonitrile) and temperature (40–60°C) . Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) and structural confirmation via 1H^1 \text{H}-NMR (e.g., characteristic singlet for methoxyethyl protons at δ 3.3–3.5 ppm) .

Basic: How is the compound characterized structurally and functionally in early-stage research?

Methodological Answer:
Structural elucidation combines:

  • Mass Spectrometry (HRMS): To confirm molecular weight (e.g., expected [M+H]+^+ at m/z 457.2).
  • NMR Spectroscopy: 1H^1 \text{H}- and 13C^{13} \text{C}-NMR resolve the benzofuran aromatic system (δ 6.8–7.5 ppm) and piperazine carbonyls (δ 165–170 ppm) .
  • X-ray Crystallography: For absolute configuration determination (e.g., C–C bond lengths <1.54 Å in the piperazine ring) .
    Functional characterization includes in vitro assays (e.g., competitive binding assays for receptor affinity) and solubility profiling (LogP ~2.8 via shake-flask method) .

Advanced: What strategies resolve contradictions in biological activity data across studies (e.g., anticonvulsant vs. receptor antagonist effects)?

Methodological Answer:
Discrepancies often arise from assay conditions or structural analogs. Key steps include:

  • Dose-Response Curves: Validate EC50_{50} values across multiple concentrations (e.g., 0.1–100 µM) to exclude off-target effects .
  • Receptor Profiling: Use radioligand binding assays (e.g., 3H^3 \text{H}-spiperone for dopamine D3_3 receptors) to confirm selectivity .
  • Metabolic Stability Testing: Incubate with liver microsomes to assess if metabolites (e.g., demethylated derivatives) contribute to observed activity .
    A recent study on similar piperazine derivatives found that methoxy group positioning alters D3_3/D2_2 selectivity by 10-fold, explaining conflicting reports .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:
SAR is explored via systematic substitutions:

  • Benzofuran Modifications: Introducing electron-withdrawing groups (e.g., -Cl) at position 5 enhances anticonvulsant activity (IC50_{50} reduced from 12 µM to 4 µM) .
  • Piperazine Substitutions: Replacing the ethyl group with a fluorinated ethyl chain improves metabolic stability (t1/2_{1/2} increased from 2.1 h to 5.7 h in human hepatocytes) .
Modification Impact on Activity Reference
5-Cl on benzofuran↑ Anticonvulsant potency (IC50_{50} ↓)
2-Fluoroethyl on piperazine↑ Metabolic stability
Methoxy → Ethoxy↓ D3_3 receptor affinity (Ki_i ↑)

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Models binding to D3_3 receptors (PDB: 3PBL), showing hydrogen bonds between the carboxamide and Asp110 residue (binding energy: −9.2 kcal/mol) .
  • QSAR Models: Use descriptors like polar surface area (PSA ≈ 90 Å2^2) and molar refractivity (MR ≈ 110) to predict blood-brain barrier permeability .
  • MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods (≥0.5 m/s airflow) due to potential respiratory irritancy (LD50_{50} >500 mg/kg in rats) .
  • Waste Disposal: Incinerate at >1000°C with alkaline scrubbers to prevent toxic byproducts (e.g., NOx_x) .

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